![molecular formula C13H17BrN2O B3833944 N-(4-bromophenyl)-2-(1-piperidinyl)acetamide CAS No. 58479-86-0](/img/structure/B3833944.png)
N-(4-bromophenyl)-2-(1-piperidinyl)acetamide
Overview
Description
N-(4-bromophenyl)-2-(1-piperidinyl)acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic benefits. BPA belongs to the class of compounds known as acetamides, which are widely used in the pharmaceutical industry due to their diverse pharmacological properties.
Mechanism of Action
BPA exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. The activation of the sigma-1 receptor by BPA leads to the modulation of various ion channels and receptors, which results in the observed pharmacological effects.
Biochemical and Physiological Effects:
BPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation by modulating the activity of various ion channels and receptors involved in pain signaling. BPA has also been shown to exhibit anti-convulsant effects by modulating the activity of GABA receptors. Additionally, BPA has been shown to exhibit anxiolytic and antidepressant effects by modulating the activity of various neurotransmitters involved in mood regulation.
Advantages and Limitations for Lab Experiments
BPA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological effects. However, BPA also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experiments. Additionally, BPA has been shown to exhibit toxicity at high doses, which can limit its use in some experiments.
Future Directions
There are several future directions for research on BPA. One area of research is the development of more potent and selective sigma-1 receptor agonists. Additionally, the potential use of BPA in the treatment of cancer is an area of active research. Finally, the development of novel drug delivery systems for BPA could improve its solubility and bioavailability, which could lead to more effective therapeutic outcomes.
Conclusion:
In conclusion, BPA is a chemical compound that has gained significant attention in scientific research for its potential therapeutic benefits. It exhibits a wide range of pharmacological effects and has been investigated for its potential use in the treatment of various diseases. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of BPA.
Scientific Research Applications
BPA has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to exhibit analgesic, anti-inflammatory, and anti-convulsant properties. BPA has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. Additionally, BPA has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(4-bromophenyl)-2-piperidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJODFNXUZPFUGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316142 | |
Record name | ST50451528 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide | |
CAS RN |
58479-86-0 | |
Record name | NSC299943 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50451528 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-BROMOPHENYL)-2-(1-PIPERIDINYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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